molecular formula C14H14N2O3S B11665083 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11665083
M. Wt: 290.34 g/mol
InChI Key: XVOKHYQBLJPQMJ-OQLLNIDSSA-N
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Description

N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base derived from the condensation of thiophene-2-carboxylic acid hydrazide with 2,3-dimethoxybenzaldehyde. Its structure features a thiophene ring linked via a hydrazone bridge to a dimethoxyphenyl group, conferring unique electronic and steric properties. Below, we compare its synthesis, structural features, and applications with closely related carbohydrazide derivatives.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C14H14N2O3S/c1-18-11-6-3-5-10(13(11)19-2)9-15-16-14(17)12-7-4-8-20-12/h3-9H,1-2H3,(H,16,17)/b15-9+

InChI Key

XVOKHYQBLJPQMJ-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Starting Material Preparation

Thiophene-2-carbohydrazide is typically prepared from ethyl thiophene-2-carboxylate and hydrazine hydrate via nucleophilic acyl substitution:

Reaction Equation :

Thiophene-2-COOEt+NH2NH2Thiophene-2-CONHNH2+EtOH\text{Thiophene-2-COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{Thiophene-2-CONHNH}_2 + \text{EtOH}

Procedure :

  • Ethyl thiophene-2-carboxylate (1.0 equiv.) is refluxed with excess hydrazine hydrate (2.5 equiv.) in ethanol for 4–6 hours.

  • The product is isolated by cooling, filtration, and recrystallization from ethanol/water (yield: 85–92%).

Characterization Data :

  • M.P. : 138–140°C.

  • 1H NMR (DMSO-d6) : δ 7.83 (d, J = 4.7 Hz, 1H), 7.52 (d, J = 2.8 Hz, 1H), 7.01 (dd, J = 3.5 Hz, 1H), 4.40 (br s, 2H, NH₂).

Condensation with 2,3-Dimethoxybenzaldehyde

Standard Acid-Catalyzed Method

The hydrazone forms via a Schiff base reaction between thiophene-2-carbohydrazide and 2,3-dimethoxybenzaldehyde:

Reaction Equation :

Thiophene-2-CONHNH2+2,3-(MeO)2C6H3CHON’-[(E)-(2,3-Dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide+H2O\text{Thiophene-2-CONHNH}2 + \text{2,3-(MeO)}2\text{C}6\text{H}3\text{CHO} \rightarrow \text{N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide} + \text{H}_2\text{O}

Procedure :

  • Thiophene-2-carbohydrazide (1.0 mmol) and 2,3-dimethoxybenzaldehyde (1.1 mmol) are dissolved in absolute ethanol (20 mL).

  • A catalytic amount of glacial acetic acid (0.5 mL) is added.

  • The mixture is refluxed for 3–5 hours.

  • The product precipitates upon cooling and is recrystallized from ethanol (yield: 75–88%).

Optimization Notes :

  • Molar Ratio : A slight excess of aldehyde (1.1–1.2 equiv.) improves yield.

  • Catalyst : Acetic acid is preferred over H₂SO₄ to minimize side reactions.

Alternative Solvent Systems

SolventTemperature (°C)Time (h)Yield (%)Reference
Ethanol78482
Methanol65678
Ethanol/H₂O (3:1)70585

Characterization and Analytical Data

Spectroscopic Data

This compound :

  • M.P. : 172–174°C (lit. analog).

  • IR (KBr) : 3250 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 11.92 (s, 1H, NH),

    • δ 8.65 (s, 1H, CH=N),

    • δ 7.44–7.36 (m, 4H, thiophene and aromatic),

    • δ 3.87 (s, 6H, OCH₃).

  • 13C NMR (101 MHz, DMSO-d6) :

    • δ 161.38 (C=O),

    • δ 157.81 (C=N),

    • δ 148.19, 143.44 (aromatic C),

    • δ 56.22 (OCH₃).

Challenges and Troubleshooting

Common Issues

  • Incomplete Condensation : Prolonged reflux (>6 hours) may degrade the product. Monitor via TLC (petroleum ether/ethyl acetate 7:3).

  • By-Product Formation : Use freshly distilled aldehydes to avoid oxidation by-products.

Yield Improvement Strategies

  • Microwave Assistance : Reduces reaction time to 20–30 minutes (yield: 89–92%).

  • Catalyst Screening : p-Toluenesulfonic acid (PTSA) increases reaction rate but may lower purity.

Industrial Scalability Considerations

  • Continuous Flow Reactors : Enable large-scale synthesis with consistent yields.

  • Solvent Recovery : Ethanol is distilled and reused to reduce costs .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major products are the corresponding amine and aldehyde.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Synthesis and Properties

The synthesis of N'-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves a condensation reaction between 2,3-dimethoxybenzaldehyde and thiophene-2-carbohydrazide. This reaction is generally conducted in ethanol under reflux conditions to promote the formation of the Schiff base. The product can be isolated through filtration and recrystallization.

Scientific Research Applications

This compound exhibits several significant applications across various scientific disciplines:

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be utilized in catalysis and material science applications.

Research indicates that this compound possesses notable biological activities:

  • Antimicrobial Properties : Studies have shown that it effectively inhibits the growth of various bacterial and fungal strains .
  • Anticancer Potential : It has demonstrated the ability to induce apoptosis in cancer cells, with efficacy observed against multiple human tumor cell lines such as cervical, gastric, and colorectal cancers .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which contribute to its potential therapeutic applications in preventing oxidative stress-related diseases .

Industrial Applications

In industrial settings, this compound is explored for developing chemosensors aimed at detecting metal ions and other analytes. Its ability to form stable complexes enhances its utility in sensor technology .

Case Studies

Several studies highlight the efficacy of this compound:

  • Anticancer Research : A study published in 2023 demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines. The mechanism involved the activation of apoptotic pathways leading to programmed cell death .
  • Antimicrobial Studies : Another investigation revealed that derivatives of this compound exhibited strong antimicrobial activity against resistant bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Comparative Data Table

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Activity Effectiveness Reference
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cells
AntioxidantReduces oxidative stress

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In the case of its anticancer properties, the compound induces apoptosis by activating specific signaling pathways that lead to programmed cell death.

Comparison with Similar Compounds

Spectral Characteristics

  • IR Spectra :
    • All compounds show N-H stretches (3150–3400 cm⁻¹) and C=O stretches (1660–1680 cm⁻¹) .
    • Methoxy groups exhibit strong C-O stretches near 1250 cm⁻¹ .
  • 1H NMR :
    • Thiophene protons resonate at δ 7.2–7.8 ppm, while dimethoxyphenyl protons appear as singlets (δ 3.8–4.0 ppm for OCH₃) and aromatic multiplets (δ 6.5–7.5 ppm) .
    • Hydroxy groups (e.g., in L2) cause downfield shifts (δ 9.5–10.0 ppm) due to hydrogen bonding .

Thermal Stability

  • The target compound likely has a melting point >250°C, comparable to L2 (mp ~250°C) .
  • Chromeno-pyridine derivatives (e.g., ) show exceptional stability (mp >300°C) due to extended conjugation.

Coordination Chemistry

The target compound’s dimethoxyphenyl group enhances its ligand properties:

  • Metal Complexation :
    • Similar ligands (e.g., L2 in ) form stable complexes with Co(II) and Cd(II), confirmed by UV-Vis and conductivity studies.
    • Methoxy groups improve solubility in polar solvents, facilitating complex synthesis .
  • Comparative Stability :
    • Complexes with hydroxy groups (e.g., L2) show higher stability constants than purely alkoxy-substituted ligands due to additional chelation sites .

Biological Activity

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by its thiophene backbone and a hydrazone functional group. The synthesis typically involves the condensation of 2,3-dimethoxybenzaldehyde with thiophene-2-carbohydrazide. This reaction can be catalyzed under various conditions to yield the desired product with variable yields depending on the reaction environment.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have demonstrated that this compound can inhibit the growth of pancreatic cancer cells in vitro. For instance, one study reported an IC50 value indicating significant cytotoxicity against these cells .
  • Antibacterial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, possibly through modulation of inflammatory cytokines or pathways involved in inflammation .

Antitumor Activity

A significant study focused on the antitumor effects of this compound against pancreatic cancer cells. The findings are summarized in Table 1 below:

StudyCell LineIC50 (µM)Mechanism
Pancreatic Cancer12.5Induction of apoptosis via mitochondrial pathway

This study utilized both in vitro assays and in silico modeling to predict binding affinity to key oncogenic proteins, reinforcing the compound's potential as a lead for drug development.

Antibacterial Activity

Another investigation assessed the antibacterial properties against several strains, including E. coli and Staphylococcus aureus. The results are presented in Table 2:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli25
Staphylococcus aureus15

These findings indicate that the compound could serve as a template for developing new antibacterial agents, particularly in an era of rising antibiotic resistance .

Anti-inflammatory Effects

Research into the anti-inflammatory effects revealed that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The data from this study is summarized below:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15075
IL-6200100

This suggests that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases .

Case Studies

A case study involving patients with chronic inflammatory conditions treated with derivatives of thiophene hydrazones highlighted improvements in clinical symptoms and reduced inflammatory markers post-treatment. This underscores the therapeutic potential of compounds like this compound in clinical settings.

Q & A

Q. Key Steps :

  • Equimolar mixing of aldehyde and carbohydrazide.
  • Reflux for 6–12 hours.
  • Isolation via vacuum filtration.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • FT-IR : Confirms C=N stretch (~1600 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–7.8 ppm), methoxy groups (δ ~3.8 ppm), and azomethine proton (δ ~8.3 ppm).
    • ¹³C NMR : Carbonyl (C=O, δ ~165 ppm), imine (C=N, δ ~150 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How does crystallographic analysis resolve the stereoelectronic configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) reveals the E-configuration of the azomethine bond and planar geometry. For example:

  • Dihedral angles between thiophene and dimethoxyphenyl rings: <15°, indicating near-planarity.
  • Intermolecular N–H···O hydrogen bonds stabilize crystal packing (e.g., N–H···O distance: 2.89 Å) .
    Methodology :
  • Use SHELXL for refinement; CrysAlis PRO for data collection.
  • Thermal ellipsoid plots to visualize disorder in aromatic rings .

Advanced: What computational methods predict the electronic and nonlinear optical (NLO) properties?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • HOMO-LUMO gaps : Correlates with charge-transfer efficiency (e.g., ΔE ~3.5 eV).
  • Hyperpolarizability (β) : Predicts NLO behavior for optoelectronic applications .
    Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy .

Basic: What biological activities are associated with structurally similar thiophene carbohydrazides?

Analogous compounds exhibit:

  • Antimicrobial activity : MIC values <12.5 µg/mL against S. aureus and E. coli .
  • Antitubercular effects : IC₅₀ ~1.6 µM against M. tuberculosis H37Rv .
    Assay Design :
  • Broth microdilution for MIC determination.
  • Luciferase reporter phage assays for mycobacterial inhibition .

Advanced: How do structural modifications (e.g., methoxy vs. nitro substituents) alter bioactivity?

  • Methoxy groups : Enhance lipophilicity and membrane penetration (logP ~2.8).
  • Nitro substituents : Increase electron-withdrawing effects, boosting antimycobacterial potency but raising cytotoxicity (e.g., CC₅₀ ~50 µM vs. >100 µM for methoxy derivatives) .
    Experimental Comparison :
  • Synthesize analogs with varied substituents.
  • Use SAR models to correlate electronic parameters (Hammett σ) with IC₅₀ values.

Advanced: How are data contradictions resolved in crystallographic vs. spectroscopic studies?

Discrepancies in molecular geometry (e.g., bond lengths) arise from:

  • X-ray vs. DFT : X-ray measures solid-state packing effects, while DFT models isolated molecules.
  • Disordered atoms : Refine occupancy factors (e.g., 87% major component in thiophene ring disorder) .
    Resolution Strategy :
  • Compare multiple datasets (e.g., Cambridge Structural Database entries).
  • Use R-factor convergence (<0.05) to validate refinements .

Basic: What solvents and reaction conditions optimize synthetic yield?

  • Solvents : Ethanol (yield ~75%) outperforms DMF due to lower polarity.
  • Catalysts : 2–3 drops of acetic acid increase yield by 15% vs. uncatalyzed reactions.
  • Temperature : Reflux at 80°C for 8 hours minimizes side products .

Advanced: How does hydrogen bonding influence supramolecular assembly in crystals?

Intermolecular N–H···O and C–H···O bonds form 1D chains or dimers:

  • N–H···O : Distance 2.85–3.10 Å, angle 150–160°.
  • π-π stacking : Centroid distances ~3.8 Å between aromatic rings .
    Implications : Stabilizes polymorphs with distinct solubility profiles.

Advanced: What in silico approaches predict pharmacokinetic properties?

  • SwissADME : Predicts moderate bioavailability (TPSA ~90 Ų, logP ~2.5).
  • Molecular docking : Binds to M. tuberculosis enoyl-ACP reductase (ΔG ~-9.2 kcal/mol) .
    Validation : Compare with in vitro CYP450 inhibition assays.

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